2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole
Description
This compound is a heterocyclic molecule featuring a 4,5-dihydronaphtho[1,2-b]thiophene core fused to a 1,3,4-oxadiazole ring, with a 4-fluorobenzylsulfanyl substituent at the 5-position of the oxadiazole. The 4-fluorobenzyl group introduces both lipophilicity and metabolic stability, as fluorine atoms are known to modulate bioavailability and binding interactions in drug design .
Properties
IUPAC Name |
2-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS2/c22-16-9-5-13(6-10-16)12-26-21-24-23-20(25-21)18-11-15-8-7-14-3-1-2-4-17(14)19(15)27-18/h1-6,9-11H,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPYSZIDXTUNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C4=NN=C(O4)SCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthothiophene core, followed by the introduction of the oxadiazole ring and the fluorobenzyl group. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Cyclization of Acylhydrazides
A common approach uses acylhydrazides reacting with carbon disulfide under alkaline conditions, followed by acidification. This method is well-documented for 1,3,4-oxadiazole derivatives . For example:
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Reagents : Carboxylic acid hydrazides, carbon disulfide, NaOH.
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Conditions : Heating in alcoholic solution.
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Product : 5-substituted-1,3,4-oxadiazole-2-thiols, which can undergo further alkylation or condensation .
Phosphorus Oxychloride-Mediated Cyclodehydration
This method employs phosphorus oxychloride as a cyclodehydrating agent to form the oxadiazole ring:
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Reagents : Aryl hydrazides, β-keto acids, phosphorus oxychloride.
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Conditions : Reflux in methanol, followed by neutralization with NaHCO₃ .
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Yield : Typically high, with purification via crystallization .
Thioketone/Isothiocyanate Pathways
Alternative routes involve thioketones or isothiocyanates reacting with hydrazine derivatives:
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Reagents : Hydrazine derivatives, thioketones/isothiocyanates.
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Conditions : Solvents like dichloromethane or methanol, catalyzed by HATU.
Chemical Reactivity
The compound’s reactivity stems from its heterocyclic core and functional groups:
Oxadiazole Ring Reactions
The 1,3,4-oxadiazole ring undergoes:
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Nucleophilic substitution : At the sulfur atom (position 2) via S-alkylation or thioether formation .
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Electrophilic substitution : At carbon positions, influenced by directing groups.
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Cyclization : Involving thiol-thione tautomerism for structural stabilization .
Sulfanyl Group Reactions
The (4-fluorobenzyl)sulfanyl moiety participates in:
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Alkylation : Replacing the –SH proton with alkyl/aryl groups .
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Oxidation : Converting –SH to –S–S– bonds or sulfoxides under oxidizing conditions.
Side Reactions
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Tautomerism : Thiol-thione equilibria may affect reactivity .
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Hydrolysis : Oxadiazole rings are generally stable but may hydrolyze under extreme conditions.
Cyclization via Acylhydrazides
The reaction proceeds through:
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Hydrazide formation : Acylhydrazide reacts with carbon disulfide to form a thiocarbamate intermediate.
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Cyclization : Base-induced elimination of water to form the oxadiazole ring .
S-Alkylation
The thiol group undergoes nucleophilic substitution with alkyl halides:
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Mechanism : Deprotonation of –SH, followed by attack on the electrophilic alkyl halide .
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Example : Reaction with chloromethylpyrimidine derivatives to yield bis-heterocycles .
Aza-Wittig Reaction
Involves iminophosphorane intermediates for oxadiazole formation:
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Reagents : Benzoic acid derivatives, (N-isocyanimino)triphenylphosphorane.
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Mechanism : Formation of iminophosphorane, followed by intramolecular cyclization .
Analytical Techniques
Characterization involves:
Scientific Research Applications
Pharmacological Applications
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Antimicrobial Activity :
- Oxadiazoles, including this compound, have demonstrated significant antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazole exhibit potent activity against a range of bacteria and fungi. For instance, studies have shown that certain oxadiazole derivatives can rival first-line antibiotics in efficacy against common pathogens .
- Antioxidant Properties :
-
Anticancer Potential :
- Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For example, specific compounds within this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival .
- Anti-inflammatory Effects :
Agricultural Applications
- Pesticidal Activity :
Material Science Applications
- Dye and Photovoltaic Materials :
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of 1,3,4-oxadiazole derivatives found that those containing the naphtho[1,2-b]thiophene structure exhibited superior antibacterial activity compared to traditional antibiotics. The mechanism was linked to their ability to disrupt bacterial cell membranes.
Case Study 2: Anticancer Activity
In vitro assays using human cancer cell lines demonstrated that specific derivatives of this compound induced significant cytotoxic effects and apoptosis. Further molecular docking studies revealed potential interactions with key proteins involved in cell cycle regulation.
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in the substituents at the 5-position of the oxadiazole ring. Below is a detailed comparison based on available
Structural and Molecular Properties
Pharmacokinetic Considerations
- The target compound’s 4-fluorobenzyl group balances lipophilicity (logP ~3.5 estimated) and metabolic resistance, whereas the trifluoromethyl analog’s -CF₃ group may prolong half-life but reduce solubility .
- The methyl analog’s lower molecular weight (~301 g/mol) suggests improved membrane permeability but shorter duration of action due to rapid metabolism .
Biological Activity
The compound 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole is a member of the oxadiazole family known for its diverse biological activities. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various research findings and case studies.
- Molecular Formula : C22H18N2OS2
- Molecular Weight : 390.52 g/mol
- CAS Number : 478033-59-9
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A comprehensive review highlighted that various 1,3,4-oxadiazole derivatives demonstrated broad-spectrum antimicrobial activity against both bacteria and fungi. For instance:
The compound's mechanism of action likely involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Anti-inflammatory Activity
Several studies have reported that oxadiazoles possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. For example:
- Case Study : A study on substituted oxadiazoles showed a significant reduction in inflammation markers in animal models when treated with these compounds .
Anticancer Potential
Oxadiazole derivatives have been investigated for their anticancer activities. They have shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism : Induction of apoptosis in cancer cells and inhibition of tumor growth.
| Compound | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|
| Oxadiazole Derivative B | Breast Cancer | 5.0 μM | |
| Oxadiazole Derivative C | Lung Cancer | 3.5 μM |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Research Findings
- Nematocidal Activity : A recent study showed that certain oxadiazole derivatives exhibited remarkable nematocidal activity against Bursaphelenchus xylophilus, with an LC50 significantly lower than standard treatments like avermectin .
- Antitubercular Activity : Compounds within the oxadiazole class have been identified as effective against tuberculosis, with some derivatives demonstrating low EC values and favorable pharmacokinetic profiles .
Q & A
Q. What synthetic methodologies are employed for synthesizing this compound and its derivatives?
Answer: Synthesis typically involves cyclocondensation of functionalized precursors under reflux conditions. For example:
- Thiadiazole-oxadiazole hybrids are synthesized via refluxing intermediates in phosphorous oxychloride (POCl₃) for cyclization, followed by alkaline hydrolysis (NaOH) to isolate products .
- Optimized conditions include reaction temperatures of 80–100°C and purification via recrystallization (ethanol/water) to ensure purity ≥95% .
- Structural confirmation is achieved using FT-IR, NMR, and HPLC to verify bond formation (e.g., C-S in thioether linkages) .
Q. Table 1: Representative Synthetic Protocols
| Precursor | Reagents/Conditions | Key Step | Yield | Reference |
|---|---|---|---|---|
| 4-Chlorobenzoic acid | POCl₃, reflux, 1 h | Cyclocondensation | 75% | |
| Thiosemicarbazide | NaOH (8%), reflux, 5 h | Hydrolysis | 82% |
Q. How is the molecular structure confirmed experimentally?
Answer:
- Spectroscopic techniques : FT-IR identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹), while ¹H/¹³C NMR confirms substituent integration (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm) .
- Chromatography : HPLC (C18 column, acetonitrile/water eluent) confirms purity >98% .
- Single-crystal XRD : SHELX software refines crystallographic data (R-factor < 0.05) for bond-length validation .
Q. Which computational methods predict electronic properties and reactivity?
Answer:
- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with exact exchange terms calculate HOMO-LUMO gaps and electrostatic potentials. Becke’s functional achieves ±2.4 kcal/mol accuracy in thermochemical properties .
- Correlation-energy models : The Colle-Salvetti formula adapted for DFT provides <3% error in correlation energies .
- Validation : Compare computed vibrational frequencies (e.g., S=O stretches) with experimental IR data to resolve discrepancies .
Q. Table 2: DFT Functional Performance
| Functional | Application | Error Margin | Reference |
|---|---|---|---|
| B3LYP | Thermochemistry | ±2.4 kcal/mol | |
| Colle-Salvetti | Correlation energy | ~3% |
Advanced Research Questions
Q. How can contradictions between spectroscopic and computational data be resolved?
Answer:
Q. What strategies optimize synthetic yield and purity for scale-up?
Answer:
- Catalyst screening : Sodium hydroxide (8%) in hydrolysis steps increases yields by 15–20% compared to weaker bases .
- Solvent selection : Ethanol/water mixtures (1:2 v/v) improve recrystallization efficiency, reducing impurities to <2% .
- Reaction monitoring : TLC (silica gel, hexane/ethyl acetate) tracks intermediate formation to prevent side reactions .
Q. How does the 4-fluorobenzyl substituent influence bioactivity?
Answer:
- Molecular docking : The fluorobenzyl group enhances hydrophobic interactions with enzyme active sites (e.g., COX-2), as shown in derivatives with IC₅₀ values <10 µM .
- Electronic effects : Fluorine’s electronegativity increases compound polarity, improving solubility and membrane permeability in in vitro assays .
Q. Table 3: Docking Scores for Analogues
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Fluorobenzyl-oxadiazole | COX-2 | -9.2 | |
| Chlorobenzyl-oxadiazole | COX-2 | -8.5 |
Q. What challenges arise in crystallographic studies of such heterocycles?
Answer:
- Crystal growth : Low solubility in polar solvents necessitates vapor diffusion (e.g., chloroform/pentane) .
- Disorder : Flexible thioether linkages require high-resolution data (≤0.8 Å) and SHELXL refinement to model occupancy .
- Twinned crystals : Use PLATON to detect twinning and apply HKLF5 merges during data processing .
Q. How do electronic substituent effects modulate physicochemical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
